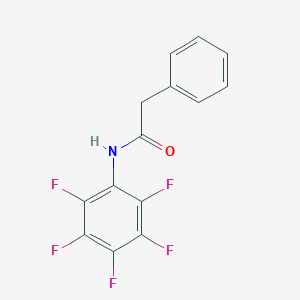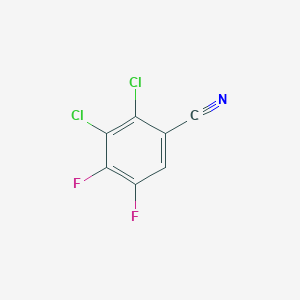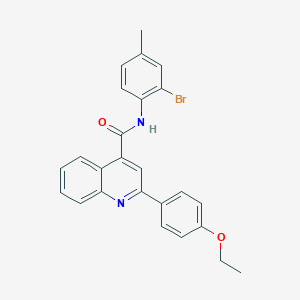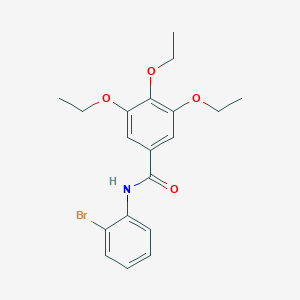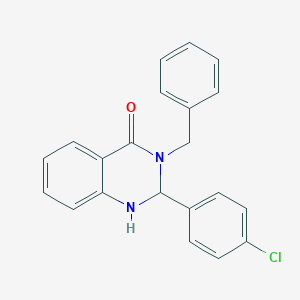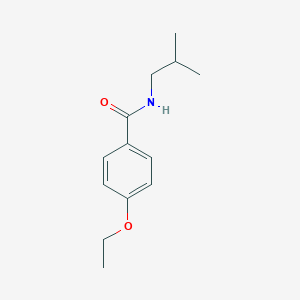
4-ethoxy-N-(2-methylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-(2-methylpropyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is also known as EMBI or ethyl 2-methylpropyl 4-ethoxybenzamide. This compound has gained significant attention in the scientific community due to its diverse applications in the field of medicinal chemistry and drug discovery.
Mechanism of Action
The exact mechanism of action of 4-ethoxy-N-(2-methylpropyl)benzamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammation process. By inhibiting COX-2 activity, 4-ethoxy-N-(2-methylpropyl)benzamide reduces the production of prostaglandins, which are responsible for pain, fever, and inflammation. Additionally, 4-ethoxy-N-(2-methylpropyl)benzamide has been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-ethoxy-N-(2-methylpropyl)benzamide has been reported to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, it has been reported to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. Furthermore, 4-ethoxy-N-(2-methylpropyl)benzamide has been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix proteins.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-ethoxy-N-(2-methylpropyl)benzamide in lab experiments is its low toxicity. It has been reported to have a low acute toxicity, which makes it a safe compound to use in in vivo studies. Additionally, its synthesis method is relatively simple and can be performed using commercially available reagents. However, one of the limitations of using 4-ethoxy-N-(2-methylpropyl)benzamide is its poor solubility in water, which can make it difficult to administer in in vivo studies.
Future Directions
There are several future directions for the study of 4-ethoxy-N-(2-methylpropyl)benzamide. One direction is to investigate its potential as a therapeutic agent in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential as an anti-inflammatory agent in the treatment of inflammatory bowel disease (IBD) and rheumatoid arthritis (RA). Additionally, further studies are needed to investigate its potential as an anticancer agent in vivo and to elucidate its mechanism of action.
Synthesis Methods
The synthesis of 4-ethoxy-N-(2-methylpropyl)benzamide involves the reaction of 4-ethoxybenzoic acid with isobutylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified using column chromatography. This synthesis method has been reported in several research articles and is considered a reliable method for obtaining high yields of 4-ethoxy-N-(2-methylpropyl)benzamide.
Scientific Research Applications
4-ethoxy-N-(2-methylpropyl)benzamide has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. Several studies have also investigated its potential as an anticancer agent, and it has shown promising results in inhibiting the growth of cancer cells in vitro. Additionally, 4-ethoxy-N-(2-methylpropyl)benzamide has been studied for its potential as a neuroprotective agent, and it has shown to protect neurons from oxidative stress and inflammation.
properties
CAS RN |
6284-00-0 |
|---|---|
Product Name |
4-ethoxy-N-(2-methylpropyl)benzamide |
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
4-ethoxy-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C13H19NO2/c1-4-16-12-7-5-11(6-8-12)13(15)14-9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,14,15) |
InChI Key |
CPABGRYUYDOHDX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




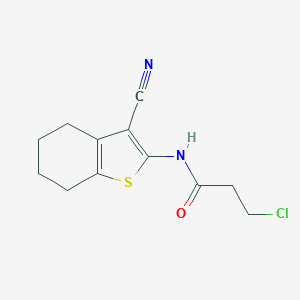
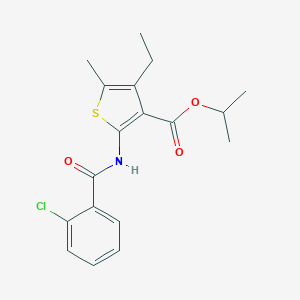


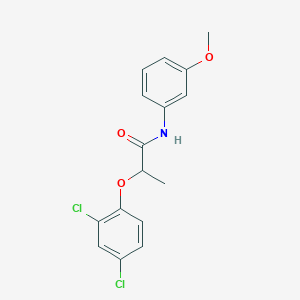
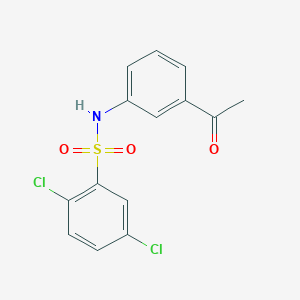
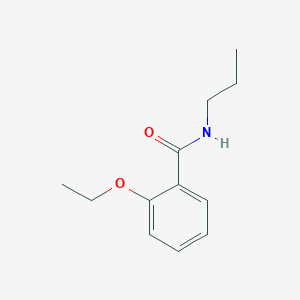
![2-(2,4-dimethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B185994.png)
